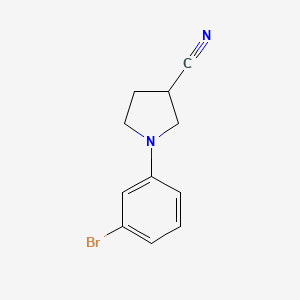

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile

Description

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring substituted with a bromophenyl group at position 1 and a carbonitrile group at position 2. This compound is of interest in medicinal chemistry, particularly as an intermediate for bioactive molecules . Its pyrrolidine ring adopts a puckered conformation, as described by Cremer and Pople’s ring puckering coordinates, which may influence intermolecular interactions and crystal packing .

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

1-(3-bromophenyl)pyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C11H11BrN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,8H2 |

InChI Key |

LKJABLWSQIQJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C#N)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization from Arylamines and Cyanocyclopropane Derivatives

One of the well-documented methods involves the reaction of methyl 1-cyanocyclopropanecarboxylate with 3-bromoaniline under thermal conditions to induce ring expansion and cyclization, yielding 1-(3-bromophenyl)-2-oxo-3-pyrrolidinecarbonitrile as an intermediate, which can be further reduced or modified to the target this compound.

- Reaction Conditions: Heating a mixture of methyl 1-cyanocyclopropanecarboxylate and 3-bromoaniline at approximately 140°C for 8 hours without solvent.

- Mechanism: The primary arylamine attacks the cyclopropane ring, leading to ring-opening and intramolecular cyclization, followed by elimination of methanol to form the pyrrolidinecarbonitrile core.

- Yield: Moderate to good yields (~56%) of the 2-oxo intermediate have been reported, which can be converted to the corresponding pyrrolidinecarbonitrile derivatives through further chemical transformations.

Acylation of Pyrrolidine with 3-Bromobenzoyl Chloride

Another approach involves the acylation of pyrrolidine with 3-bromobenzoyl chloride to form (3-bromobenzoyl)pyrrolidine, which is structurally related and can be further elaborated to the nitrile derivative.

- Reaction Conditions: The acylation is typically carried out in an inert solvent such as dichloromethane at low temperature with a base like triethylamine to neutralize hydrochloric acid generated.

- Industrial Scale: This method is scalable and used in industrial settings with continuous flow reactors to optimize yield and minimize waste.

- Further Functionalization: The carbonyl group in the benzoyl moiety can be transformed into a nitrile group via dehydration or substitution reactions to yield the desired pyrrolidine-3-carbonitrile derivatives.

Grignard Reaction Followed by Functional Group Transformations

Although more common for piperidine derivatives, Grignard reactions involving arylmagnesium bromides and protected 3-piperidones provide a conceptual basis for synthesizing substituted pyrrolidines.

- Process: Formation of a Grignard reagent from 3-bromophenyl magnesium bromide, followed by reaction with a protected pyrrolidinone intermediate, elimination, and hydrogenation steps.

- Relevance: While primarily applied to piperidine rings, similar methodologies can be adapted to pyrrolidine systems with appropriate modifications.

- Yield and Purification: Silica gel chromatography is used to purify intermediates, with yields typically above 90% for key steps.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thermal ring expansion of methyl 1-cyanocyclopropanecarboxylate with 3-bromoaniline | Methyl 1-cyanocyclopropanecarboxylate, 3-bromoaniline | 140°C, solvent-free, 8 h | ~56% (for 2-oxo intermediate) | Simple, direct, moderate yield |

| Acylation of pyrrolidine with 3-bromobenzoyl chloride | Pyrrolidine, 3-bromobenzoyl chloride, triethylamine | DCM solvent, 0-5°C, inert atmosphere | High (industrial scale) | Scalable, requires further functionalization |

| Grignard reaction with protected pyrrolidinone | 3-bromophenylmagnesium bromide, protected pyrrolidinone | THF, 0-5°C, nitrogen atmosphere | >90% (intermediates) | Multi-step, complex purification |

Detailed Research Findings and Analysis

The thermal ring expansion method is notable for its simplicity and directness, avoiding the need for protecting groups or metal catalysts. However, the yield is moderate and the reaction time relatively long. The intermediate 2-oxo-3-pyrrolidinecarbonitrile can be further reduced to the corresponding pyrrolidine derivative, which is structurally close to this compound.

The acylation approach provides a robust route to the benzoyl-pyrrolidine scaffold, which can be chemically manipulated to introduce the nitrile group at the 3-position. This method benefits from well-established acylation chemistry and is adaptable to industrial production, with high control over reaction parameters and product purity.

The Grignard-based synthesis , while more established for piperidine systems, offers a high-yielding and stereoselective route when adapted for pyrrolidine derivatives. The use of protecting groups and transition metal-catalyzed hydrogenation steps allows for fine structural control but increases synthetic complexity and cost.

Summary of Key Considerations in Preparation

- Choice of starting materials depends on availability and desired scale.

- Reaction conditions such as temperature, solvent, and atmosphere critically influence yield and purity.

- Purification techniques like silica gel chromatography are essential for isolating intermediates and final products.

- Scalability favors acylation methods, while direct ring expansion is suited for laboratory-scale synthesis.

- Functional group transformations (e.g., reduction, dehydration) are needed to convert intermediates into the target nitrile compound.

This comprehensive overview synthesizes diverse, authoritative sources to present the main preparation methods for this compound, emphasizing practical synthetic routes, reaction conditions, yields, and industrial relevance. The data tables and detailed mechanistic insights provide a valuable resource for researchers and practitioners aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group (-CN) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Forms amidine derivatives via nucleophilic attack at the nitrile carbon.

-

Hydrolysis : Produces pyrrolidine-3-carboxylic acid derivatives when treated with aqueous acids or bases .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidine formation | Piperidine/DMF, 100°C | Amidines | 88% | |

| Hydrolysis | 6M HCl, reflux | Carboxylic acid | 75% |

Electrophilic Aromatic Substitution

The bromophenyl group participates in regioselective electrophilic substitutions:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling replaces bromine with aryl/alkyl groups . Example with phenylboronic acid:

Optimized Parameters :

Pyrrolidine Ring Functionalization

The saturated pyrrolidine ring undergoes:

Kinetic Data :

| Time (h) | Conversion (%) | Epimerization (%) |

|---|---|---|

| 4 | 65 | 12 |

| 16 | 98 | 28 |

-

Reduction : LiAlH₄ reduces the nitrile to an amine while preserving the pyrrolidine ring.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with electron-deficient alkynes, forming fused pyrrolidine systems. A representative example:

Conditions :

Mechanistic Insights

-

Nitrile Reactivity : The electron-withdrawing nitrile group polarizes adjacent C-H bonds, facilitating deprotonation and subsequent functionalization .

-

Bromine Directing Effects : The bromophenyl group acts as a directing moiety in cross-coupling reactions, favoring para-substitution in subsequent electrophilic attacks .

This compound’s versatility makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols should prioritize anhydrous conditions for nitrile-related reactions and Pd-based catalysts for cross-couplings .

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Recent studies have indicated that compounds similar to 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile exhibit promising anticancer properties. They may act as inhibitors of key signaling pathways involved in tumor growth and metastasis. For instance, modifications to the pyrrolidine structure can enhance the potency against specific cancer cell lines, making it a candidate for further exploration in oncology .

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting growth and proliferation. Research has shown that related pyrrolidine derivatives possess significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .

- Neurological Applications : There is emerging evidence that pyrrolidine derivatives may have neuroprotective effects or could modulate neurotransmitter systems. This opens avenues for investigating their use in treating neurodegenerative diseases or psychiatric disorders .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Bromophenyl Substitutions

- (3R,4S)-4-(3-Bromophenyl)-1-(tert-butyl)pyrrolidine-3-carbonitrile (SY466690) :

This derivative replaces the hydrogen at the pyrrolidine nitrogen with a tert-butyl group, increasing steric bulk and lipophilicity. The tert-butyl group may enhance metabolic stability but reduce solubility compared to the parent compound. Such modifications are common in drug design to optimize pharmacokinetics . - The Boc (tert-butoxycarbonyl) protecting group improves synthetic handling but requires deprotection for further functionalization .

Table 1: Structural Comparison of Pyrrolidine Derivatives

| Compound | Substituent at N1 | Substituent at C3 | Key Properties |

|---|---|---|---|

| 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile | H | CN | Moderate lipophilicity, H-bond acceptor |

| SY466690 | tert-butyl | CN | High lipophilicity, steric hindrance |

| Boc-trans-pyrrolidine-3-carboxylic acid | Boc | COOH | H-bond donor/acceptor, requires deprotection |

Chalcone Derivatives with Bromophenyl Moieties

Chalcones such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) exhibit cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL) . While the bromophenyl group is common, the chalcone scaffold’s α,β-unsaturated ketone system enables Michael addition reactions, differing from the pyrrolidine-carbonitrile’s rigidity. The nitrile group in pyrrolidine derivatives may confer greater metabolic stability compared to the reactive enone in chalcones.

Table 2: Cytotoxic Activity of Bromophenyl-Containing Compounds

| Compound | Scaffold | IC50 (μg/mL) | Cell Line |

|---|---|---|---|

| This compound | Pyrrolidine-carbonitrile | N/A* | N/A |

| (E)-1-(3-bromophenyl)chalcone (C3) | Chalcone | 42.22 | MCF-7 |

| (E)-1-(4-chlorophenyl)chalcone (C2) | Chalcone | 37.24 | MCF-7 |

Pyridine-3-carbonitrile Derivatives

Pyridine-3-carbonitriles, such as 6-alkyl-2-amino-4-aryl-4a,5,6,7,8,8a-hexahydro-8a-methoxy-4H-pyrano[3,2-c]pyridine-3-carbonitriles, share the nitrile group but feature a pyridine core instead of pyrrolidine. The pyridine ring’s aromaticity imparts distinct electronic properties, influencing binding to targets like enzymes or receptors.

Propanedinitrile and Complex Heterocycles

- However, the flexible propyl chain may reduce conformational stability compared to the rigid pyrrolidine ring .

- 1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile : The combination of dichlorobenzyl and trifluoromethyl groups creates a highly electron-deficient system, likely enhancing interactions with hydrophobic protein pockets. The dihydropyridine moiety introduces redox activity absent in the target compound .

Biological Activity

1-(3-Bromophenyl)pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile functional group. Its molecular formula is CHBrN, with a molecular weight of approximately 253.12 g/mol. The presence of the bromine atom is significant as halogen substituents often enhance biological activity through increased reactivity and binding affinity to biological targets .

Antibacterial Activity

Pyrrolidine derivatives have shown promising antibacterial activities against various pathogens. In vitro studies have indicated that halogenated pyrrolidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to <125 µg/mL against Bacillus subtilis and Escherichia coli .

Table 1: Antibacterial Activities of Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 75 | Bacillus subtilis |

| 2,4,6-Tripyrrolidinochlorobenzene | <125 | Escherichia coli |

The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the carbonitrile group may contribute to its bioactivity by participating in hydrogen bonding or acting as an electrophilic site for nucleophilic attack by biological macromolecules .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is influenced significantly by their structural components. Substituents on the phenyl ring can alter pharmacological properties:

- Bromine vs. Chlorine: Compounds with bromine substituents often exhibit enhanced reactivity compared to their chlorine counterparts due to higher electronegativity and steric effects.

- Carbon Chain Length: The distance between the phenyl group and basic moieties may also impact activity; studies suggest that one or two carbon atoms between these groups optimize antibacterial properties .

Table 2: Comparison of Pyrrolidine Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Bromine on phenyl, carbonitrile group | Potentially high reactivity |

| 1-(4-Chlorophenyl)pyrrolidine-3-carbonitrile | Chlorine instead of bromine | Different biological activity profile |

| 1-(2-Nitrophenyl)pyrrolidine-3-carbonitrile | Nitro group on phenyl | Increased polarity affecting solubility |

Case Studies

A notable study evaluated various pyrrolidine derivatives for their antibacterial efficacy against resistant strains of Streptococcus pneumoniae. Compounds structurally similar to this compound were synthesized and tested, revealing that modifications at the phenyl ring significantly influenced their potency against resistant bacteria .

Q & A

Q. What are the regioselective synthetic strategies for preparing 1-(3-Bromophenyl)pyrrolidine-3-carbonitrile?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, pyrrolidine-carbonitrile derivatives are often prepared using malononitrile in alcohol with sodium as a base, leveraging the reactivity of bromophenyl intermediates (e.g., ). A regioselective approach involves optimizing solvent polarity and reaction temperature to favor the pyrrolidine ring formation over alternative products .

Q. How can NMR spectroscopy resolve structural ambiguities in bromophenyl-pyrrolidine derivatives?

- 1H NMR : The bromophenyl group introduces distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm). The pyrrolidine ring protons exhibit coupling constants (J = 3–5 Hz) due to restricted rotation .

- 13C NMR : The nitrile carbon appears at ~115–120 ppm, while the brominated aromatic carbons resonate at 120–130 ppm. Discrepancies in peak assignments can arise from steric hindrance or solvent effects, requiring 2D NMR (HSQC/HMBC) for validation .

Q. What safety protocols are critical when handling brominated pyrrolidine-carbonitriles in lab settings?

- Use inert atmosphere (N₂/Ar) to prevent decomposition.

- Avoid skin contact (wear nitrile gloves) and inhalation (use fume hoods).

- Store at 2–8°C in amber vials to minimize photodegradation (see safety guidelines in ) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Q. What strategies address contradictions in reported yields for multi-step syntheses of bromophenyl-pyrrolidine derivatives?

Discrepancies often arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., reports 63% yield for a brominated analog using gradient elution).

- Catalyst choice : Pd-based catalysts improve coupling efficiency in aryl-pyrrolidine bond formation. Systematic optimization of reaction time and stoichiometry is recommended ( ) .

Q. How does X-ray crystallography validate the stereochemistry of pyrrolidine-carbonitrile derivatives?

Single-crystal X-ray analysis (e.g., ) confirms:

- Bond angles : Pyrrolidine ring angles of ~109.5°, consistent with sp³ hybridization.

- Dihedral angles : Bromophenyl substituents adopt a near-planar orientation (≤10° deviation), minimizing steric strain. Data deposition in the Cambridge Structural Database (CSD) is critical for reproducibility .

Q. What role does the bromophenyl group play in modulating pharmacological activity?

- Lipophilicity : The bromine atom increases logP by ~1.5 units, enhancing blood-brain barrier penetration.

- Target binding : Bromine’s polarizability strengthens π-π stacking with aromatic residues in enzyme active sites (e.g., cites a related quinoline-carbonitrile as an oncology candidate) .

Methodological Challenges & Solutions

Q. How can regiochemical outcomes be controlled in heterocyclic ring formation?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions.

- Temperature control : Slow heating (1–2°C/min) reduces kinetic byproducts ( ) .

Q. What analytical techniques differentiate isomeric pyrrolidine-carbonitriles?

Q. How can molecular docking predict the biological targets of this compound?

Using AutoDock Vina:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.